molecular formula C23H20F4N4O B6012450 3,4-dihydroisoquinolin-2(1H)-yl[5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone

3,4-dihydroisoquinolin-2(1H)-yl[5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone

Cat. No.: B6012450
M. Wt: 444.4 g/mol
InChI Key: RHFRBUNEFCHCGM-UHFFFAOYSA-N
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Description

3,4-dihydroisoquinolin-2(1H)-yl[5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone is a complex organic compound that features a unique structure combining isoquinoline, pyrazolo[1,5-a]pyrimidine, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl[5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone typically involves multi-step organic reactions

    Preparation of Isoquinoline Derivative: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde.

    Formation of Pyrazolo[1,5-a]pyrimidine: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and β-diketones.

    Coupling Reactions: The final step involves coupling the isoquinoline and pyrazolo[1,5-a]pyrimidine derivatives using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:

    Optimization of Reaction Conditions: Temperature, solvent, and reaction time are optimized to maximize yield.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

3,4-dihydroisoquinolin-2(1H)-yl[5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound in the development of drugs targeting neurological disorders, cancer, and inflammatory diseases.

    Biological Studies: Investigation of its effects on cellular pathways and molecular targets.

    Pharmacology: Study of its pharmacokinetics and pharmacodynamics to understand its therapeutic potential.

    Industrial Applications: Use in the synthesis of other complex organic molecules and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and trifluoromethyl groups enhance its binding affinity and specificity. The compound may modulate signaling pathways, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroisoquinoline Derivatives: Compounds with similar isoquinoline structures.

    Pyrazolo[1,5-a]pyrimidine Derivatives: Compounds with similar pyrazolo[1,5-a]pyrimidine structures.

    Fluorophenyl Compounds: Compounds containing fluorophenyl groups.

Uniqueness

    Structural Complexity: The combination of isoquinoline, pyrazolo[1,5-a]pyrimidine, and fluorophenyl groups in a single molecule is unique.

    Potential Therapeutic Applications: The specific arrangement of functional groups may confer unique biological activities not seen in similar compounds.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F4N4O/c24-17-7-5-15(6-8-17)19-11-20(23(25,26)27)31-21(29-19)18(12-28-31)22(32)30-10-9-14-3-1-2-4-16(14)13-30/h1-8,12,19-20,29H,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFRBUNEFCHCGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=C4NC(CC(N4N=C3)C(F)(F)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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